3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

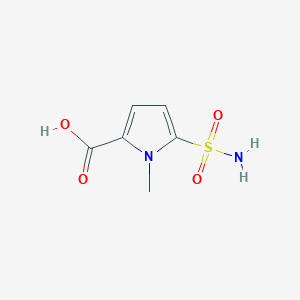

The compound "3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid" is a structurally complex molecule that appears to be related to amino acid derivatives. These derivatives are often used in the synthesis of peptides and in the modification of proteins, which are critical in various biochemical processes. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include protection of functional groups, alkylation, and subsequent deprotection. For instance, the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) involves the use of a protected glycine derivative that is coupled with another molecule to form intermediates, which are then hydrolyzed to yield the final product with high enantiomeric excess . Similarly, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, involves esterification, protection, and deprotection steps . These methods highlight the importance of protecting groups like the Boc group in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds containing the Boc group is characterized by the presence of a tert-butyl group attached to a carbamate (urethane) functional group. This structure is crucial for the stability of the protected compound during synthesis. The Boc group is stable under various conditions but can be removed under acidic conditions, which allows for selective deprotection of amines in the presence of other sensitive functional groups .

Chemical Reactions Analysis

Compounds with the Boc group can undergo a variety of chemical reactions. The Boc group itself is particularly useful for its stability under basic and neutral conditions and its ease of removal under acidic conditions. This allows for selective reactions to occur on other parts of the molecule without affecting the protected amine. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation and selective cleavage of protecting groups . The synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves acylation and metal-catalyzed reactions, demonstrating the versatility of reactions that can be performed on Boc-protected compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The Boc group also provides resistance to certain types of chemical degradation, such as oxidation and reduction, which can be advantageous during the synthesis and handling of sensitive molecules. The Boc-protected amino acids are typically solids at room temperature and have varying solubility in organic solvents, depending on the nature of the side chains and other functional groups present in the molecule .

科学研究应用

Catalysis and Amine Protection

- The compound is utilized in the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst. This process is significant for producing N-Boc amino acids, which are crucial in peptide synthesis due to their resistance to racemization (Heydari et al., 2007).

Asymmetric Hydrogenation

- It is synthesized via asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, which is a critical step in producing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

Synthesis of Neuroexcitant Analogs

- This compound is involved in the enantioselective synthesis of neuroexcitant analogs, like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of neuroexcitant AMPA (Pajouhesh et al., 2000).

Building Blocks for Polyamide Synthesis

- It serves as a building block for the synthesis of chiral monomers, like N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide (Gómez et al., 2003).

Synthesis of Unnatural Amino Acids

- It is key in synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an important unnatural amino acid (Bakonyi et al., 2013).

Antimicrobial Activity

- Derivatives synthesized from this compound have shown strong antimicrobial activities, as evidenced by the synthesis and evaluation of 2,5-disubstituted-1,3,4-thiadiazole derivatives (Pund et al., 2020).

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUXRQGEUCGUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373550 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid | |

CAS RN |

453557-73-8 |

Source

|

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1-methylethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)